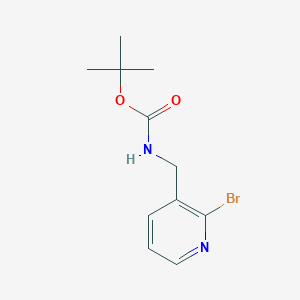![molecular formula C11H19Br B13496960 (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The specific structure of this compound includes a bromine atom attached to an ethyl group, which is further connected to a bicyclo[3.1.1]heptane skeleton with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane skeleton.
Alkylation: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions.
Biology
Biochemical Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Application in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,5S)-2-(2-chloroethyl)-6,6-dimethylbicyclo[3.1.1]heptane
- (1S,2S,5S)-2-(2-iodoethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Uniqueness
The presence of the bromine atom in (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane imparts unique reactivity and properties compared to its chloro and iodo counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions.
Propiedades
Fórmula molecular |
C11H19Br |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10H,3-7H2,1-2H3/t8-,9-,10-/m0/s1 |
Clave InChI |
PGUHVWPZZXEHFH-GUBZILKMSA-N |
SMILES isomérico |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCBr)C |
SMILES canónico |
CC1(C2CCC(C1C2)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


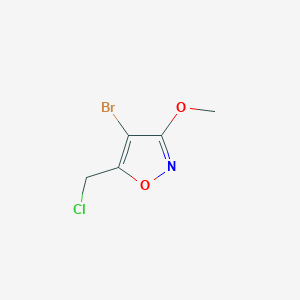
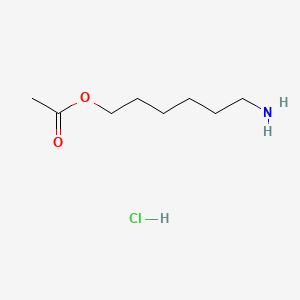
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

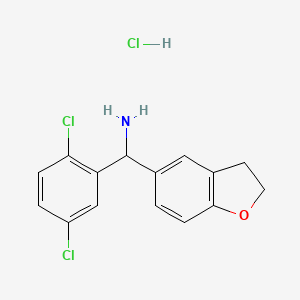
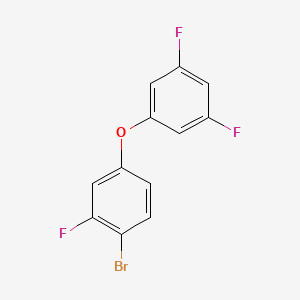
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
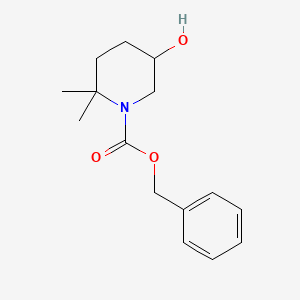
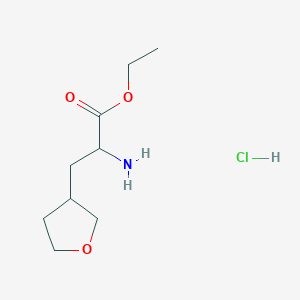
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
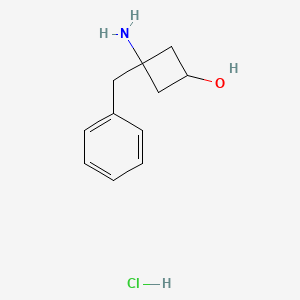
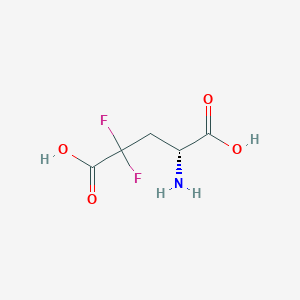
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
